methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate

説明

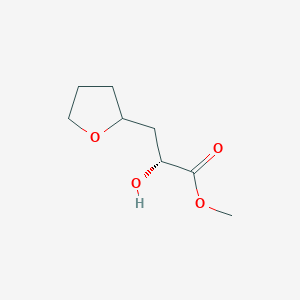

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is a chiral ester derivative characterized by a hydroxyl group at the C2 position (R-configuration) and a tetrahydrofuran (oxolane) ring at the C3 position. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol.

特性

分子式 |

C8H14O4 |

|---|---|

分子量 |

174.19 g/mol |

IUPAC名 |

methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate |

InChI |

InChI=1S/C8H14O4/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7,9H,2-5H2,1H3/t6?,7-/m1/s1 |

InChIキー |

VIKSMTOVCQIRCO-COBSHVIPSA-N |

異性体SMILES |

COC(=O)[C@@H](CC1CCCO1)O |

正規SMILES |

COC(=O)C(CC1CCCO1)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

メチル (2R)-2-ヒドロキシ-3-(オキソラン-2-イル)プロパノエートの合成は、通常、(2R)-2-ヒドロキシ-3-(オキソラン-2-イル)プロパン酸とメタノールのエステル化によって行われます。この反応は通常、硫酸やp-トルエンスルホン酸などの酸によって触媒されます。反応は、酸のエステルへの完全な変換を確実にするために、還流条件下で行われます。

工業生産方法

工業的な設定では、メチル (2R)-2-ヒドロキシ-3-(オキソラン-2-イル)プロパノエートの生産は、連続フローリアクターを使用して拡大することができます。これらのリアクターは、温度や圧力などの反応条件を正確に制御することができ、最終製品の収率と純度を向上させることができます。触媒や溶媒の使用は、廃棄物を最小限に抑え、生産コストを削減するように最適化されています。

化学反応の分析

科学研究への応用

化学

メチル (2R)-2-ヒドロキシ-3-(オキソラン-2-イル)プロパノエートは、複雑な有機分子の合成における中間体として使用されます。その反応性は、有機合成において貴重なビルディングブロックとなっています。

生物学

生物学的研究では、この化合物は、エステルを含む酵素触媒反応の研究に使用されます。これは、エステラーゼやリパーゼの基質として機能し、それらの作用メカニズムを解明するのに役立ちます。

医学

この化合物は、薬物送達システムにおける潜在的な用途について調査されています。そのエステル結合は生体内で加水分解され、活性医薬品成分を制御された方法で放出することができます。

産業

工業部門では、メチル (2R)-2-ヒドロキシ-3-(オキソラン-2-イル)プロパノエートは、ポリマーや樹脂の生産に使用されます。ポリマー鎖への組み込みは、柔軟性や耐久性などの材料特性を向上させます。

科学的研究の応用

Chemistry

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping to elucidate their mechanisms of action.

Medicine

The compound is investigated for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in vivo, releasing active pharmaceutical ingredients in a controlled manner.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains enhances the material properties, such as flexibility and durability.

作用機序

類似の化合物との比較

類似の化合物

- メチル (2R)-2-メチル-3-[(S)-{2-[(2S)-オキソラン-2-イル]エタン}スルフィニル]プロパノエート

- メチル 3-(オキソラン-2-イル)プロパノエート

独自性

メチル (2R)-2-ヒドロキシ-3-(オキソラン-2-イル)プロパノエートは、ヒドロキシ基とオキソラン環の両方が存在するためにユニークです。この組み合わせは、他のエステルと比較して、独特の反応性と安定性を付与します。ヒドロキシ基は追加の官能基化を可能にし、オキソラン環は構造的な剛性を提供することで、さまざまな用途で汎用性の高い化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 2-Amino-3-(Oxolan-2-yl)Propanoate

- Structure: Replaces the hydroxyl group at C2 with an amino group (-NH₂).

- Molecular Formula: C₈H₁₅NO₃ (MW: 173.21 g/mol).

- Likely higher solubility in polar solvents due to the protonatable amine.

- Applications: Potential as a synthetic intermediate in peptidomimetics or kinase inhibitors .

Ethyl (2R,3S)-2,3-Dihydroxy-3-(4-Methoxyphenyl)Propanoate

- Structure : Ethyl ester with additional C3 hydroxyl and 4-methoxyphenyl substituent.

- Molecular Formula : C₁₂H₁₆O₅ (MW: 240.25 g/mol).

- Key Differences :

- The 4-methoxyphenyl group enhances lipophilicity and aromatic interactions.

- Ethyl ester may confer slower hydrolysis than methyl esters, improving metabolic stability.

Substituent and Stereochemical Variations

Boc-4-Bromo-D-Phenylalanine Methyl Ester

- Structure : Methyl ester with 4-bromophenyl and Boc-protected amine at C2.

- Molecular Formula: C₁₅H₂₀BrNO₄ (MW: 358.23 g/mol).

- Key Differences :

- Bulky bromophenyl and Boc groups reduce conformational flexibility.

- Bromine substituent may enhance halogen bonding in target binding.

- Applications : Used in peptide synthesis and as a building block for protease inhibitors .

Propyl Analog of Baccatin III 13-Ester

- Structure: Complex taxane derivative with a propyl ester and phenylcarbonylamino group.

- Molecular Formula: ~C₃₇H₄₉NO₁₄ (exact MW varies).

- Key Differences :

- Large, rigid scaffold with multiple hydroxyl and ester groups.

- Designed for tubulin binding in anticancer applications (e.g., paclitaxel analogs).

- Applications : Antimitotic agents in oncology .

Ester Group Variations

Ethyl 2-Amino-3-[(2R)-Oxolan-2-yl]Propanoate Hydrochloride

- Structure: Ethyl ester with amino group and oxolane ring.

- Molecular Formula: C₉H₁₈ClNO₃ (MW: 247.57 g/mol).

- Key Differences :

- Ethyl ester increases lipophilicity compared to methyl esters.

- Hydrochloride salt enhances aqueous solubility.

- Applications : Intermediate in antiviral or CNS-targeted drug synthesis .

Data Table: Structural and Functional Comparisons

Key Research Findings

- Stereochemical Impact: The (2R) configuration in this compound is critical for chiral recognition in enzyme-mediated reactions, similar to taxane derivatives (e.g., 2R,3S configurations in compounds) .

- Ester Group Stability : Methyl esters exhibit faster hydrolysis than ethyl or propyl analogs, influencing pharmacokinetics .

- Substituent Effects : Bulky groups (e.g., 4-bromophenyl) enhance target affinity but may reduce solubility, whereas oxolane rings balance lipophilicity and conformational rigidity .

生物活性

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a hydroxyl group and an oxolane ring. The chemical formula is , and it has specific stereochemical configurations that may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies have shown that it may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.

- Antimicrobial Properties : Preliminary data indicates that the compound possesses antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Antimicrobial | Activity against E. coli and S. aureus |

Case Study 1: Antioxidant Activity

In a study conducted on human cell lines, this compound was found to significantly reduce oxidative stress markers. The cell viability improved by approximately 30% in treated groups compared to controls, indicating its protective effects against oxidative damage.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6) in treated animals compared to the control group, suggesting its potential therapeutic role in managing inflammatory diseases.

Research Findings

Recent research has highlighted the following findings regarding this compound:

- Mechanism of Action : The compound appears to modulate signaling pathways associated with inflammation and oxidative stress, particularly through the NF-kB pathway.

- Synergistic Effects : When used in combination with other known antioxidants, there was an observed enhancement in antioxidant capacity, suggesting potential for formulation into dietary supplements or therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。